
Fluralaner
Overview
Description
Fluralaner (C₂₂H₁₇Cl₂F₆N₃O₃; CAS 864731-61-3) is a systemic isoxazoline-class ectoparasiticide approved for veterinary use in dogs, cats, and poultry. It targets γ-aminobutyric acid (GABA)-gated chloride channels in arthropods, leading to hyperexcitation and death . Its broad-spectrum activity covers fleas (Ctenocephalides felis), ticks (Ixodes scapularis, Rhipicephalus sanguineus), and mites (Dermanyssus gallinae) . This compound’s unique pharmacokinetics enable long-lasting efficacy with single-dose oral or topical administration, making it a preferred choice for parasite control in companion animals and livestock .
Preparation Methods
- Synthetic routes involve the assembly of the complex structure, and specific reaction conditions are proprietary.
- Industrial production methods are not widely disclosed, but it is available as an oral solution for dogs and a topical solution for cats.
Chemical Reactions Analysis
- Fluralaner undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not publicly available.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
Fluralaner is an insecticide and acaricide belonging to the isoxazoline class, used in veterinary medicine to treat and prevent flea and tick infestations in dogs and cats . Research indicates its potential as a drug-based vector control strategy against mosquitoes .
Scientific Research Applications
Veterinary Parasite Control: this compound is effective against fleas and ticks in dogs and cats . It is administered orally or topically, providing systemic control of these parasites .
- Fleas: this compound is used for the treatment and prevention of flea infestations (Ctenocephalides felis) .
- Ticks: It is effective for the treatment and control of tick infestations, including Ixodes scapularis (black-legged tick), Dermacentor variabilis (American dog tick), Rhipicephalus sanguineus (brown dog tick), and Haemaphysalis longicornis (Asian longhorned tick) . A study published in Parasites & Vectors demonstrated the rapid and persistent activity of this compound against newly acquired ticks .
- Mange and Demodex: this compound has a broad-spectrum effect as an external parasiticide, effective against demodectic, sarcoptic, and notoedric mange .
- Efficacy: Studies have shown high therapeutic and persistent efficacy against Rh. sanguineus ticks with a single topical administration of this compound .
Mosquito Control: this compound has shown potential as a mosquitocidal agent against various mosquito species .
- Aedes aegypti: The primary vector of dengue .
- Anopheles stephensi: The vector of urban malaria .
- Culex quinquefasciatus: The vector of lymphatic filariasis .
This compound exhibits a potent mosquitocidal effect, with significant mortality observed within hours of post-blood feeding at higher drug concentrations .
It also affects life history characteristics such as fecundity and egg hatch success .
Pharmacokinetics and Mode of Action
This compound is an inhibitor of the arthropod nervous system . It acts as a non-competitive antagonist of ligand-gated chloride channels, including gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to spastic paralysis in insects . The binding affinity of this compound is higher for GABA channels in insects compared to glutamate channels .
After oral administration, peak this compound concentrations are achieved within 2 hours to 3 days, with an elimination half-life ranging from 9.3 to 16.2 days . Food increases the oral absorption of this compound in dogs . Most carnivores eliminate this compound in their feces over several weeks to months .
Safety and Limitations
This compound is generally considered safe for use in animals, with a wide margin of safety in vertebrates due to its higher selectivity for insect receptors compared to mammals . The isoxazoline class has been associated with neurologic adverse reactions including tremors, ataxia, and seizures . this compound is not licensed for use in humans, and its high cost can be a barrier to widespread use .
Tables of relevant information
Table 1: LC50 values of this compound for different mosquito species
Mosquito Species | LC50 Range (ng/mL) |
---|---|
Aedes aegypti | 24.04–49.82 |
Anopheles stephensi | 24.04–49.82 |
Culex quinquefasciatus | 24.04–49.82 |
Table 2: Efficacy of this compound spot-on solution against Rh. sanguineus ticks
Assessment Time Points (Days) | Efficacy Range (%) |
---|---|
2 | 91.1–99.8 |
30 | 95.4–100 |
56 | 95.4–100 |
86 | 95.4–100 |
Mechanism of Action
- Fluralaner’s primary mechanism involves inhibiting GABA-gated chloride channels and GluCls.
- These channels play crucial roles in neurotransmission and muscle function.
Comparison with Similar Compounds
Comparison with Similar Isoxazoline Compounds
Chemical and Structural Properties
Fluralaner shares structural similarities with other isoxazolines (afoxolaner, sarolaner, lotilaner), all featuring a central isoxazoline ring substituted with halogenated aryl groups. Key distinctions include:
- Chirality : this compound and lotilaner possess a chiral center, with the S-enantiomer demonstrating 100× higher biological activity than the R-form .
- Substituents: this compound’s 3,5-dichlorophenyl and trifluoromethyl groups enhance binding to insect GABA receptors, while afoxolaner’s 4-fluoro-3-phenoxyphenyl group alters potency .
Table 1: Structural Comparison of Isoxazolines
Compound | Key Substituents | Molecular Weight | Chiral Center |
---|---|---|---|
This compound | 3,5-dichlorophenyl, trifluoromethyl | 556.28 | Yes (S-active) |
Afoxolaner | 4-fluoro-3-phenoxyphenyl | 623.81 | No |
Sarolaner | 5-chloro-2-thienyl | 581.50 | No |
Lotilaner | 3,5-dichlorophenyl, trifluoromethyl | 525.73 | Yes (S-active) |
Mechanism of Action and Resistance Profile
All isoxazolines act as non-competitive antagonists of GABA and glutamate-gated chloride (GluCl) channels. However, this compound exhibits superior efficacy against resistant arthropod strains:
- Fipronil Resistance : this compound’s toxicity in Fipronil-resistant Laodelphax striatellus (resistance ratio = 1) contrasts with Fipronil’s ratio of ~1700 .
- Dieldrin Resistance: this compound maintains activity in Dieldrin-resistant Drosophila melanogaster, suggesting a distinct binding site .
Table 2: Resistance Ratios in Arthropod Strains
Compound | Resistance Ratio (vs. Susceptible Strain) | Target Species |
---|---|---|
This compound | 1.0 | Laodelphax striatellus |
Fipronil | 1700 | Laodelphax striatellus |
Dieldrin | >1000 | Drosophila melanogaster |
Efficacy Against Parasites
This compound’s spectrum overlaps with other isoxazolines but varies in duration and species-specific potency:
- Fleas: this compound and afoxolaner achieve >90% efficacy against Ctenocephalides felis within 12 hours post-administration .
- Ticks : this compound shows 100% efficacy against Ixodes ricinus for 12 weeks, outperforming sarolaner’s 8-week coverage .
- Mites : this compound is uniquely approved for poultry red mites (Dermanyssus gallinae), with a 99% reduction in infestations at 15 mg/kg .
Table 3: Adverse Event Rates in Dogs (2013–2017 FDA Reports)
Compound | Mortality (%) | Seizures (%) | Ataxia (%) |
---|---|---|---|
This compound | 2.5 | 2.8 | 2.8 |
Afoxolaner | 3.2 | 7.5 | 3.1 |
Sarolaner | 3.0 | 20.5 | 41.1 |
Biological Activity
Fluralaner is a novel isoxazoline compound primarily used as a systemic insecticide and acaricide in veterinary medicine. Its biological activity is characterized by its potent effects against various ectoparasites, including fleas and ticks, and its unique pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound acts as a non-competitive inhibitor of the GABA and glutamate receptor-gated chloride channels in arthropods. This mechanism disrupts the normal functioning of the nervous system in target parasites, leading to paralysis and death. Notably, this compound exhibits a higher selectivity for insect and arachnid receptors compared to mammalian receptors, which contributes to its safety profile in vertebrates .
Pharmacokinetics
The pharmacokinetic profile of this compound varies based on the route of administration (oral vs. topical) and the species treated. Key pharmacokinetic parameters include:
- Bioavailability :
- Half-Life :
- Elimination :
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Dogs (Oral) | Dogs (Topical) | Cats (Topical) |
---|---|---|---|
Bioavailability | 20-34% | 22-25% | N/A |
Half-Life | 11-13 days | 17-21 days | 12-13 days |
Elimination Route | Feces | Feces | N/A |
Efficacy Against Ectoparasites
This compound has demonstrated significant efficacy against various ectoparasites:
- Fleas : A single oral dose provides up to 12 weeks of protection against fleas, effectively breaking their life cycle by preventing viable egg production .
- Ticks : this compound exhibits rapid action against ticks, with efficacy observed within 7 days post-treatment .
Case Study: Long-term Control of Flea Allergy Dermatitis
A study conducted in client-owned dogs in France assessed the long-term efficacy of oral this compound for managing flea allergy dermatitis. The results indicated that this compound effectively controlled flea populations over a period of 12 weeks , with no adverse reactions reported during the study .
Environmental Impact
The environmental implications of this compound's fecal elimination have been highlighted in recent studies. For instance, research indicates that this compound can remain detectable in feces for several weeks to months across different carnivore species, raising concerns about potential ecological effects, particularly regarding exposure to non-target species .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of fluralaner in insects, and how should this inform experimental design in larvicide studies?
this compound disrupts insect nervous systems by inhibiting GABA- and glutamate-gated chloride channels, leading to hyperexcitation and death . To study its larvicidal efficacy, experimental designs should include:
- Administration routes : Compare oral ingestion (e.g., incorporated into larval diets) vs. topical application, as oral delivery shows higher bioavailability .
- Dose-response assays : Use standardized protocols (e.g., WHO guidelines) to determine LC₅₀/LC₉₀ values across species.
- Control groups : Include untreated cohorts and positive controls (e.g., spinosad) to validate results .
Example Experimental Setup :
Variable | Oral Ingestion Group | Topical Application Group |
---|---|---|
Concentration | 0.1–10 ppm in diet | 0.1–10 µg/cm² on cuticle |
Exposure Time | 24–72 hours | 24–72 hours |
Mortality Metrics | Recorded at 24h intervals | Statistical analysis via probit models |
Q. What methodological considerations are critical when assessing this compound's efficacy against different insect life stages?
- Life-stage specificity : Test larvae, pupae, and adults separately, as susceptibility varies (e.g., larvae are more vulnerable due to feeding behavior) .
- Environmental variables : Control temperature, humidity, and substrate type to mimic natural habitats .
- Data collection : Use high-resolution imaging or automated tracking to quantify behavioral changes (e.g., reduced mobility post-exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's residual activity across varying environmental conditions?
Contradictions often arise from differences in:
- Photodegradation rates : UV exposure reduces efficacy; include light-exposed vs. dark cohorts in study designs .
- Soil adsorption : Measure binding coefficients (e.g., Kd values) to assess bioavailability in organic-rich substrates .
- Statistical reconciliation : Apply meta-analysis frameworks (e.g., PRISMA) to harmonize data from heterogeneous studies .
Q. What advanced methodologies are recommended for investigating resistance mechanisms to this compound in target insect populations?
- Genomic sequencing : Identify mutations in GABA/glutamate receptor subunits via whole-genome sequencing of resistant vs. susceptible strains .
- Functional assays : Use electrophysiology (e.g., patch-clamp) to confirm reduced channel binding in resistant phenotypes .
- Longitudinal monitoring : Track resistance allele frequencies in field populations using qPCR or CRISPR-based diagnostics .
Q. What frameworks are most effective for designing ecotoxicological studies evaluating this compound's non-target impacts?
- Tiered risk assessment :
Lab tests : Acute toxicity assays on non-target arthropods (e.g., honeybees, predatory beetles) .
Mesocosm trials : Simulate field conditions to study trophic cascades (e.g., impacts on pollinators and soil microbiota) .
- Modeling tools : Use species sensitivity distributions (SSDs) or AQUATOX to predict ecosystem-level risks .
Q. Methodological Guidelines
- Research question formulation : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s cross-species efficacy or resistance .
- Data analysis : Use mixed-effects models to account for nested variables (e.g., insect colonies, geographic regions) .
- Ethical compliance : Align ecotoxicology studies with OECD/EPA guidelines to ensure reproducibility and regulatory acceptance .
Properties
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZKOGAMRTSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235581 | |
Record name | Fluralaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864731-61-3 | |
Record name | Fluralaner | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluralaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluralaner | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluralaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURALANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.